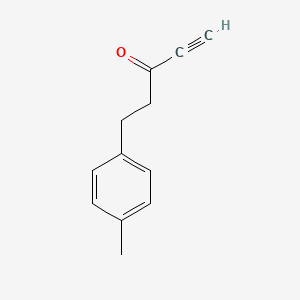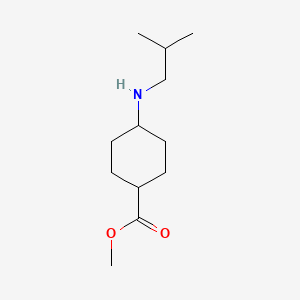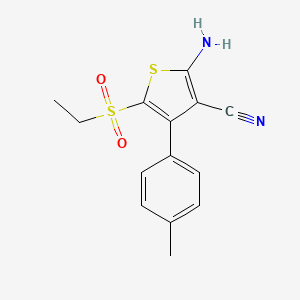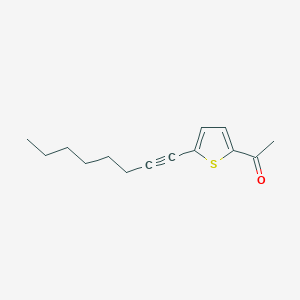
2-(4-chloro-6-propylpyrimidin-2-yl)-1-(2,4-difluorophenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-6-propylpyrimidin-2-yl)-1-(2,4-difluorophenyl)guanidine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a chloro and propyl group, and a guanidine moiety attached to a difluorophenyl group.
Métodos De Preparación
The synthesis of 2-(4-chloro-6-propylpyrimidin-2-yl)-1-(2,4-difluorophenyl)guanidine typically involves multi-step organic reactions. The starting materials often include 4-chloro-6-propylpyrimidine and 2,4-difluoroaniline. The reaction conditions may involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Análisis De Reacciones Químicas
2-(4-chloro-6-propylpyrimidin-2-yl)-1-(2,4-difluorophenyl)guanidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(4-chloro-6-propylpyrimidin-2-yl)-1-(2,4-difluorophenyl)guanidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Researchers may investigate its potential as a pharmaceutical agent.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 2-(4-chloro-6-propylpyrimidin-2-yl)-1-(2,4-difluorophenyl)guanidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparación Con Compuestos Similares
Similar compounds to 2-(4-chloro-6-propylpyrimidin-2-yl)-1-(2,4-difluorophenyl)guanidine include other pyrimidine derivatives and guanidine-containing compounds These similar compounds may share structural features but differ in their specific substituents, leading to variations in their chemical properties and applications
Propiedades
Fórmula molecular |
C14H14ClF2N5 |
|---|---|
Peso molecular |
325.74 g/mol |
Nombre IUPAC |
2-(4-chloro-6-propylpyrimidin-2-yl)-1-(2,4-difluorophenyl)guanidine |
InChI |
InChI=1S/C14H14ClF2N5/c1-2-3-9-7-12(15)21-14(19-9)22-13(18)20-11-5-4-8(16)6-10(11)17/h4-7H,2-3H2,1H3,(H3,18,19,20,21,22) |
Clave InChI |
ZRAQHHZQJMGFOB-UHFFFAOYSA-N |
SMILES isomérico |
CCCC1=CC(=NC(=N1)/N=C(\N)/NC2=C(C=C(C=C2)F)F)Cl |
SMILES canónico |
CCCC1=CC(=NC(=N1)N=C(N)NC2=C(C=C(C=C2)F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


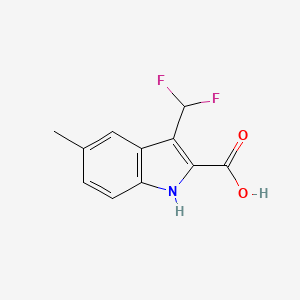
![{[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amine](/img/structure/B12071640.png)
![Ethyl 3-(benzo[d]oxazol-5-yl)-3-oxopropanoate](/img/structure/B12071659.png)
